Piperidyl formanilide
Overview
Description
Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Formanilide is the organic compound with the formula C6H5N(H)CHO. It is the formamide of aniline .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Formanilides, on the other hand, are commonly synthesized as intermediates in the production of other chemicals .
Molecular Structure Analysis
The molecular structure of formanilide has been determined by gas-phase electron diffraction (GED) augmented by quantum chemical calculations .
Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . Formanilide, on the other hand, undergoes various reactions, including dehydration to give phenylisocyanide .
Physical And Chemical Properties Analysis
Formanilide is a colorless solid with a molar mass of 121.139 g·mol −1 .
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including N-phenylpiperidine-1-carboxamide, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine-based compounds have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication.
Antimalarial Applications
The antimalarial activity of piperidine derivatives has been explored in recent research . These compounds have shown potential in inhibiting the growth of Plasmodium parasites, which are responsible for malaria.
Antimicrobial and Antifungal Applications
N-phenylpiperidine-1-carboxamide and its derivatives have been used as antimicrobial and antifungal agents . They have demonstrated effectiveness against a variety of bacterial and fungal species.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They work by relaxing blood vessels, thereby reducing blood pressure.
Analgesic and Anti-inflammatory Applications
These compounds have shown significant analgesic and anti-inflammatory properties . They can be used to relieve pain and reduce inflammation in various medical conditions.
Anti-Alzheimer Applications
Research has indicated the potential use of piperidine derivatives in the treatment of Alzheimer’s disease . They may help in slowing down the progression of the disease by inhibiting the formation of amyloid plaques.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help in managing symptoms of mental disorders such as schizophrenia .
Mechanism of Action
Target of Action
N-phenylpiperidine-1-carboxamide, also known as Piperidyl formanilide, is a derivative of the piperidine nucleus . Piperidine derivatives are known to have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of N-phenylpiperidine-1-carboxamide with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of N-phenylpiperidine-1-carboxamide.
Result of Action
Given the wide range of biological activities of piperidine derivatives, the compound is likely to have significant molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-phenylpiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICIJOHWFFTRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334299 | |
Record name | Piperidyl formanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2645-36-5 | |
Record name | Piperidyl formanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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